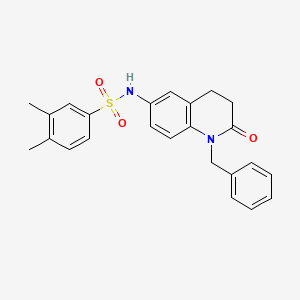

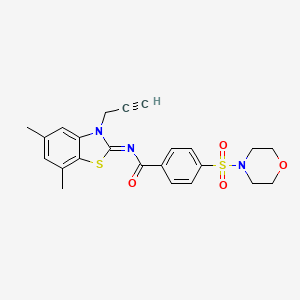

(3-环丙基-1,2-恶唑-5-基)甲硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

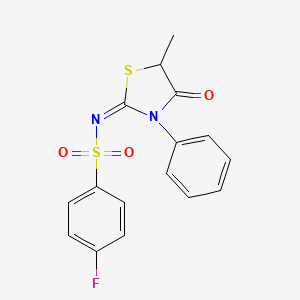

The synthesis of oxazole derivatives has been a subject of interest due to their potential applications in various fields. In one study, the synthesis of 2,4,5-trisubstituted oxazoles was achieved through a tin(IV) chloride-mediated reaction. This process involved the reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles, resulting in good to excellent yields. The mechanism includes the in situ generation of aroylmethylidene malonates from the cyclopropanes, followed by a conjugate addition of nitriles to form nitrilium ion intermediates, which then undergo cyclisation to form the oxazole ring .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This structure is significant due to the oxazole ring's presence in many biologically active molecules. The synthesis methods described in the papers contribute to the understanding of the molecular framework and the substituents' influence on the oxazole ring's properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxazole derivatives are crucial for the formation of the heterocyclic ring. The nucleophilic substitution reaction described in the second study is a key step in the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, which is an intermediate for producing prothioconazole, an agricultural fungicide. The reaction conditions were optimized to achieve near-quantitative yield, demonstrating the efficiency of the process .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined through various analytical techniques. In the case of the 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, its purity was confirmed to be 99% by Gas Chromatography-Mass Spectrometer (GC-MS), Fourier Transform infrared spectroscopy (IR), Proton Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR). These methods provide detailed information about the molecular structure, purity, and stability of the compound, which are essential for its potential industrial application .

科学研究应用

合成和化学应用

甲硫醇的催化合成甲硫醇与所讨论化合物密切相关,可以在钒基催化剂上直接由硫化氢和一氧化碳合成,在最佳温度下显示出高活性和选择性。该过程涉及氢化和随后的反应,导致甲硫醇,突出了催化剂在含硫有机化合物合成中的作用 (Mul 等人,2003)。

双(茚-1-基)酮的合成与查询化学物质相关的化合物已参与合成新型双(茚-1-基)酮。这种合成涉及某些烷基芳烃与环丙基配合物的反应,强调了环丙基结构(查询化合物的一部分)在复杂有机分子形成中的作用 (Boulho 等人,2011)。

新型杂环化合物的合成具有与查询分子相似的片段的杂环化合物已合成,以用于其潜在的抗菌特性。这强调了此类结构在开发可能用于对抗微生物感染的药物制剂中的重要性 (Mehta, 2016)。

生物医学和药理学应用

抗菌评价与查询化学物质在结构上相关的化合物已被合成并评估其抗菌特性。对金黄色葡萄球菌和大肠杆菌等菌株的评估表明此类化合物在开发新的抗菌剂中的潜在用途 (Sindhu 等人,2013)。

在甲烷营养中的作用甲硫醇与查询化合物共享含硫部分,被某些甲烷营养菌消耗,该过程导致硫化氢产生。这表明含硫化合物在微生物代谢途径中的生物学相关性,暗示了更广泛的生态影响 (Schmitz 等人,2022)。

作用机制

Mode of Action

Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Oxazole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Oxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse cellular effects .

属性

IUPAC Name |

(3-cyclopropyl-1,2-oxazol-5-yl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c10-4-6-3-7(8-9-6)5-1-2-5/h3,5,10H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYIKQYYDWLWGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)CS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Cyclopropyl-1,2-oxazol-5-yl)methanethiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)

![ethyl 1-{4-[benzyl(cyanomethyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3012375.png)

![N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012383.png)

![2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B3012387.png)